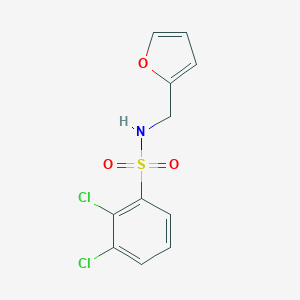![molecular formula C13H20BrNO2 B275526 2-[(3-Bromo-4-ethoxyphenyl)methylamino]-2-methylpropan-1-ol](/img/structure/B275526.png)
2-[(3-Bromo-4-ethoxyphenyl)methylamino]-2-methylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Bromo-4-ethoxyphenyl)methylamino]-2-methylpropan-1-ol, also known as BEMAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BEMAP is a beta-adrenergic receptor antagonist, which means that it can block the effects of adrenaline and noradrenaline on the body.
Mécanisme D'action
2-[(3-Bromo-4-ethoxyphenyl)methylamino]-2-methylpropan-1-ol works by binding to beta-adrenergic receptors, which are found on the surface of cells in various organs, including the heart, lungs, and blood vessels. By blocking the effects of adrenaline and noradrenaline on these receptors, 2-[(3-Bromo-4-ethoxyphenyl)methylamino]-2-methylpropan-1-ol can reduce the activity of the sympathetic nervous system, which is responsible for the fight or flight response. This results in a decrease in heart rate, blood pressure, and bronchial constriction.
Biochemical and Physiological Effects:
2-[(3-Bromo-4-ethoxyphenyl)methylamino]-2-methylpropan-1-ol has been shown to have a number of biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in the blood. 2-[(3-Bromo-4-ethoxyphenyl)methylamino]-2-methylpropan-1-ol has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, in the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[(3-Bromo-4-ethoxyphenyl)methylamino]-2-methylpropan-1-ol in lab experiments is its specificity for beta-adrenergic receptors. This allows researchers to study the effects of blocking these receptors without affecting other signaling pathways in the body. However, one limitation of using 2-[(3-Bromo-4-ethoxyphenyl)methylamino]-2-methylpropan-1-ol is its potential toxicity at high doses. Careful dosing and monitoring are necessary to ensure the safety of lab animals and researchers.
Orientations Futures
There are several future directions for research on 2-[(3-Bromo-4-ethoxyphenyl)methylamino]-2-methylpropan-1-ol. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. 2-[(3-Bromo-4-ethoxyphenyl)methylamino]-2-methylpropan-1-ol has been shown to have neuroprotective effects in animal models of these diseases, and further studies are needed to determine its potential clinical applications.
Another area of interest is the development of new materials using 2-[(3-Bromo-4-ethoxyphenyl)methylamino]-2-methylpropan-1-ol as a surfactant. This could lead to the creation of new materials with unique properties, such as improved corrosion resistance or enhanced drug delivery.
In conclusion, 2-[(3-Bromo-4-ethoxyphenyl)methylamino]-2-methylpropan-1-ol is a chemical compound with potential applications in various fields, including medicine and materials science. Its specificity for beta-adrenergic receptors makes it a useful tool for studying the effects of blocking these receptors, and its anti-inflammatory and anti-cancer properties make it a promising candidate for further research. However, careful dosing and monitoring are necessary to ensure its safety in lab experiments, and further studies are needed to determine its potential clinical applications.
Méthodes De Synthèse
The synthesis of 2-[(3-Bromo-4-ethoxyphenyl)methylamino]-2-methylpropan-1-ol involves the reaction of 3-bromo-4-ethoxybenzaldehyde with methylamine and isobutyraldehyde in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain 2-[(3-Bromo-4-ethoxyphenyl)methylamino]-2-methylpropan-1-ol in its pure form. This method has been optimized to produce high yields of 2-[(3-Bromo-4-ethoxyphenyl)methylamino]-2-methylpropan-1-ol with high purity.
Applications De Recherche Scientifique
2-[(3-Bromo-4-ethoxyphenyl)methylamino]-2-methylpropan-1-ol has been studied extensively for its potential applications in various fields. In the field of medicine, 2-[(3-Bromo-4-ethoxyphenyl)methylamino]-2-methylpropan-1-ol has been shown to have anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis, which is programmed cell death. 2-[(3-Bromo-4-ethoxyphenyl)methylamino]-2-methylpropan-1-ol has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and arrhythmia.
In addition, 2-[(3-Bromo-4-ethoxyphenyl)methylamino]-2-methylpropan-1-ol has been studied for its applications in the field of materials science. It has been found to have potential use as a corrosion inhibitor for metals and as a surfactant for emulsion polymerization.
Propriétés
Formule moléculaire |
C13H20BrNO2 |
|---|---|
Poids moléculaire |
302.21 g/mol |
Nom IUPAC |
2-[(3-bromo-4-ethoxyphenyl)methylamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C13H20BrNO2/c1-4-17-12-6-5-10(7-11(12)14)8-15-13(2,3)9-16/h5-7,15-16H,4,8-9H2,1-3H3 |
Clé InChI |
RETSJUMFPZGEDX-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CNC(C)(C)CO)Br |
SMILES canonique |
CCOC1=C(C=C(C=C1)CNC(C)(C)CO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-Benzo[1,3]dioxol-5-ylmethyl-4-ethoxy-benzenesulfonamide](/img/structure/B275444.png)
![2-[(4-Ethoxyphenyl)carbamoyl]terephthalic acid](/img/structure/B275446.png)



![2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B275459.png)


![N'-{[5-(2-cyanophenyl)-2-furyl]methylene}isonicotinohydrazide](/img/structure/B275472.png)
![N-[(Z)-[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B275474.png)
![N-(biphenyl-4-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B275476.png)
![N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]cyclopropanamine](/img/structure/B275477.png)
![1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B275478.png)